Norbenzphetamine

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Norbenzphetamine serves as an indispensable reference standard for cytochrome P450 research, forensic toxicology, and drug metabolism studies. Generic amphetamine derivatives cannot substitute for its unique metabolic and analytical properties. - Rapid P450 metabolic intermediate complex formation (10-fold faster than benzphetamine) with characteristic absorbance at 455 nm. - Significantly higher incorporation rate into hair vs. amphetamine, enabling robust LC-MS/MS method development. - Well-characterized fragmentation pattern for unambiguous identification in bioanalytical assays.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 1085-42-3
Cat. No. B092178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbenzphetamine
CAS1085-42-3
SynonymsN-benzyl-alpha-methylphenethylamine
norbenzphetamine
norbenzphetamine hydrochloride
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NCC2=CC=CC=C2
InChIInChI=1S/C16H19N/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3
InChIKeyJLCDKDGHTWGGQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norbenzphetamine Overview


Norbenzphetamine (CAS 1085-42-3), also known as N-benzyl-1-phenylpropan-2-amine or 1-phenyl-2-benzylaminopropane, is a primary amine and the principal N-demethylated metabolite of the anorectic agent benzphetamine [1]. It belongs to the amphetamine and phenethylamine class of organic compounds and has been identified in human blood [2]. This compound serves as a versatile small molecule scaffold and is used in analytical chemistry, forensic toxicology, and drug metabolism research . Its molecular formula is C₁₆H₁₉N with an average molecular weight of 225.335 g/mol [1].

Metabolite reference standard for benzphetamine pathway studies
Analytical reference for forensic toxicology workflows
Cytochrome P450 mechanism-based inhibition probe

Why Norbenzphetamine Is Irreplaceable


Despite its structural classification as an amphetamine derivative, Norbenzphetamine exhibits distinct metabolic, pharmacokinetic, and analytical properties that preclude simple substitution with close analogs like amphetamine, methamphetamine, or benzphetamine. Its unique N-benzyl substitution alters enzyme kinetics, cytochrome P450 complex formation rates, and drug incorporation into keratinous matrices [1]. Critical differences in hepatic microsomal metabolism, metabolic intermediate complex formation, and drug-hair incorporation rates [2] make it an indispensable reference standard and research tool. Direct substitution with generic alternatives would compromise experimental reproducibility and quantitative accuracy in bioanalytical assays [3].

N-benzyl substitution

May alter P450 MI complex formation rate compared to amphetamine or methamphetamine analogs.

Hair incorporation

N-benzyl group may increase drug incorporation into keratinous matrices, limiting direct substitution in forensic assays.

Metabolic inhibition profile

Preincubation-enhanced CYP inhibition may not replicate with structurally simpler amphetamines.

Quantitative Differentiators for Norbenzphetamine


Metabolic Intermediate Complex Formation

Norbenzphetamine forms a cytochrome P-450 metabolic intermediate (MI) complex at a rate of 0.8 nmol/mg protein/min, which is 10 times faster than benzphetamine and 40 times faster than d-amphetamine under identical conditions [1]. This differential complex formation rate directly impacts its utility in studying P450 mechanism-based inhibition and drug-drug interactions. The 455-nm absorbing complex is stable and requires NADPH and oxygen [1].

MI Complex Rate
Head-to-head
0.8 nmol/mg protein/min
10× faster than benzphetamine
Supports P450 mechanism-based inhibition studies
Rat hepatic microsomes, NADPH/O₂
Drug Metabolism Cytochrome P450 Enzyme Kinetics

Hepatic Microsomal Metabolism and Affinity

In microsomes from untreated rats, benzphetamine competitively inhibits the further oxidation of norbenzphetamine, whereas this inhibition is relieved in microsomes from phenobarbital-treated rats [1]. The constitutive cytochrome P-450 in untreated microsomes has a high affinity for benzphetamine, while phenobarbital induces a cytochrome P-450 isozyme with a lower affinity for benzphetamine, allowing norbenzphetamine oxidation to proceed [1]. This isoform-dependent metabolic shift is a unique feature of the benzphetamine/norbenzphetamine pathway.

Metabolic Inhibition Shift
Class-level
Competitive inhibition by benzphetamine in untreated microsomes; relieved in PB-induced microsomes
Supports CYP isoform induction model context
Untreated vs. PB-treated rat microsomes
Drug Metabolism Enzyme Induction Cytochrome P450

Drug Incorporation into Hair

Norbenzphetamine demonstrates a significantly higher incorporation rate (ICR) into rat hair compared to amphetamine (AP) and methamphetamine (MA) [1]. The ICR, defined as the ratio of hair drug concentration to plasma AUC, is markedly elevated for compounds with a benzene or furan ring at the N-position, including norbenzphetamine [1]. This property is attributed to the N-benzyl group increasing lipophilicity and melanin affinity [2].

Hair Incorporation Rate
Class-level
Significantly higher ICR than amphetamine and methamphetamine
Supports forensic hair analysis method context
Rat hair model; exact fold difference not quantified
Forensic Toxicology Bioanalysis Hair Testing

Mixed-Function Oxidase Inhibition

Preincubation of norbenzphetamine with NADPH-fortified microsomes significantly enhances its inhibition of both ethylmorphine N-demethylase and benzopyrene hydroxylase [1]. At 0.20 mM, norbenzphetamine initially inhibits ethylmorphine demethylation by 13%, but after preincubation, inhibition increases to 64% [1]. This effect is attributed to its rapid formation of a metabolic intermediate (MI) complex with cytochrome P-450 [1].

Preincubation Effect
Head-to-head
64±6% inhibition (0.20 mM) vs. 13±4% initial
Supports mechanism-based CYP inhibition modeling
Ethylmorphine N-demethylase, rat liver microsomes
Enzyme Inhibition Drug Interactions Cytochrome P450

Glutathione Depletion

Incubation of isolated rat hepatocytes with norbenzphetamine causes a decrease in cellular reduced glutathione (GSH) levels, suggesting consumption during metabolism [1]. The extent of GSH depletion is less pronounced than with its N-oxidized metabolites, N-hydroxynorbenzphetamine and the corresponding nitrone [1]. This differential effect on cellular redox status is not observed with N-hydroxyamphetamine [1].

GSH Depletion
Cross-study comparable
Moderate decrease in reduced glutathione; less depletion than N-oxidized metabolites
Supports oxidative stress and reactive metabolite studies
Isolated hepatocytes from PB-treated rats
Toxicology Cellular Metabolism Oxidative Stress

Norbenzphetamine Application Scenarios


P450 MI Complex Formation Probe

Due to its uniquely rapid and extensive formation of a cytochrome P-450 metabolic intermediate complex (10-fold faster than benzphetamine) [1], Norbenzphetamine is the preferred positive control in mechanistic studies of P450 mechanism-based inhibition, drug-drug interactions, and enzyme inactivation. Its well-characterized spectral properties (absorbance maximum at 455 nm) make it ideal for spectrophotometric assays [2].

LC-MS/MS Quantification Standard

Given its significantly higher incorporation rate into hair compared to amphetamine and methamphetamine [3], Norbenzphetamine is an indispensable reference standard for developing and validating LC-MS/MS methods aimed at detecting benzphetamine use in hair analysis. Its unique fragmentation pattern in mass spectrometry also aids in unambiguous identification [4].

Isoform-Specific Cytochrome P450 Model

The differential inhibition of norbenzphetamine oxidation by benzphetamine in untreated versus phenobarbital-induced rat hepatic microsomes provides a robust model system for studying the functional consequences of P450 enzyme induction [5]. Researchers can use this compound to dissect the contributions of constitutive versus inducible P450 isoforms in drug metabolism.

Mechanism-Based Enzyme Inhibition Tool

Norbenzphetamine's ability to significantly enhance its inhibition of mixed-function oxidases (e.g., ethylmorphine N-demethylase) upon preincubation with NADPH [6] makes it a valuable tool for investigating the kinetics and mechanisms of P450-mediated metabolic activation and inactivation. This property is directly relevant to understanding drug-induced hepatotoxicity and adverse drug reactions.

Application
Selection Property
Validation Focus
P450 MI complex mechanism studies
Distinct metabolic intermediate complex kinetics
Spectrophotometric assay validation at 455 nm
LC-MS/MS hair analysis method development
Enhanced incorporation into keratinous matrices
LC-MS/MS method validation for hair testing
CYP isoform induction model
Metabolic inhibition relieved by phenobarbital induction
CYP isoform activity differentiation assays
Mechanism-based CYP inhibition research
Preincubation-enhanced CYP inhibition profile
Mixed-function oxidase activity assays

Technical Documentation Hub

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35 linked technical documents
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